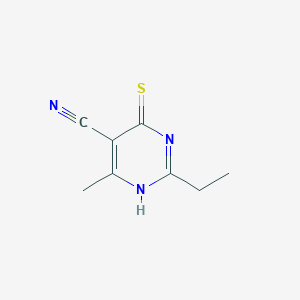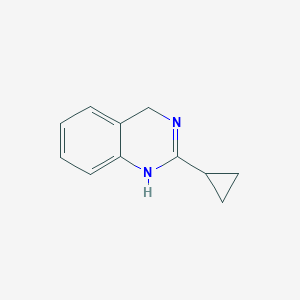![molecular formula C7H4BrFN2S B1294201 7-Bromo-4-fluorobenzo[d]thiazol-2-amine CAS No. 942473-90-7](/img/structure/B1294201.png)
7-Bromo-4-fluorobenzo[d]thiazol-2-amine
Descripción general
Descripción
7-Bromo-4-fluorobenzo[d]thiazol-2-amine is a synthetic organic compound with the molecular formula C7H4BrFN2S . It has a molecular weight of 247.09 g/mol .
Synthesis Analysis
The synthesis of thiazole derivatives, such as 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, often involves the reaction of 2-amino-6-nitrobenzothiazole and acetic anhydride . Another approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach .Molecular Structure Analysis
The InChI code for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine is InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) . The Canonical SMILES is C1=CC(=C2C(=C1F)SC(=N2)N)Br .Chemical Reactions Analysis
Thiazoles, including 7-Bromo-4-fluorobenzo[d]thiazol-2-amine, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.09 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 245.92626 g/mol . The Topological Polar Surface Area is 67.2 Ų . The Heavy Atom Count is 12 .Aplicaciones Científicas De Investigación
- Field : Medical and Pharmaceutical Research
- Application Summary : A series of 4-(4-Bromophenyl)-thiazol-2-amine derivatives were synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer and to overcome the challenges of microbial resistance .
- Methods : The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The antimicrobial activity results revealed that certain compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). Anticancer screening results demonstrated that one compound was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
- Field : Agrochemicals, Industrial, and Photographic Sensitizers
- Application Summary : Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields .
- Methods : Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems synthesis and their biological activities studies are presented .
- Results : Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is described .
Antimicrobial and Anticancer Applications
Broad Applications of Thiazole Derivatives
- Field : Medical and Pharmaceutical Research
- Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
- Methods : The development of different thiazole derivatives has been a focus of research in the last few decades .
- Results : The modification of thiazole-based compounds at different positions has generated new molecules with potent activities .
- Field : Microbiology
- Application Summary : Thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a term for bacterial cell–cell communication, which bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
- Methods : A library of fifteen benzo [d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .
- Results : Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1 and 45.5 μg mL−1, respectively .
Antioxidant, Analgesic, Anti-inflammatory Applications
Quorum Sensing Inhibitors
- Field : Medical and Pharmaceutical Research
- Application Summary : Thiazole derivatives have been found to act as antiviral drug molecules with lesser side effects .
- Methods : The development of different thiazole derivatives has been a focus of research in the last few decades .
- Results : The modification of thiazole-based compounds at different positions has generated new molecules with potent antiviral activities .
- Field : Microbiology
- Application Summary : Thiazole derivatives have been found to inhibit biofilm formation in bacteria . Biofilms are communities of bacteria that adhere to a surface and are embedded in a matrix of extracellular polymeric substances that they have produced .
- Methods : A library of fifteen benzo [d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors .
- Results : One of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Antiviral Applications
Anti-Biofilm Formation
Safety And Hazards
Direcciones Futuras
The thiazole scaffold is present in more than 18 FDA-approved drugs and numerous experimental drugs . Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . Therefore, the future directions for 7-Bromo-4-fluorobenzo[d]thiazol-2-amine could involve further exploration of its potential in pharmaceutical applications, particularly in the development of new anticancer drugs.
Propiedades
IUPAC Name |
7-bromo-4-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIGNCTXUWWDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650177 | |
| Record name | 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-fluorobenzo[d]thiazol-2-amine | |
CAS RN |
942473-90-7 | |
| Record name | 7-Bromo-4-fluoro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4-fluoro-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)


![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)





![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)

![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)